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molecular formula C12H14N2O5 B8538814 Tert-butyl 4-carbamoyl-3-nitrobenzoate

Tert-butyl 4-carbamoyl-3-nitrobenzoate

Cat. No. B8538814
M. Wt: 266.25 g/mol
InChI Key: BDZIPQZJZFEQBR-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

N,N-Diisopropylethylamine (0.41 mL, 2.30 mmol) was added to a mixture of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (321 mg, 0.84 mmol) and 4-{[(1,1-dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid (prepared according to Gao, Y. et. al WO2001070737) (205 mg, 0.77 mmol) in N,N-dimethylformamide (2 mL), and the reaction mixture was stirred at room temperature for 30 minutes. Ammonia was bubbled into the reaction mixture and stirring was continued for 45 minutes. The reaction mixture was quenched with 0.5M aqueous hydrochloric acid solution (20 mL) and extracted with ethyl acetate (3×20 mL), and the combined extract was washed with water (20 mL), then brine (20 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel flash chromatography (25 to 75% ethyl acetate in hexanes) to give the 1,1-dimethylethyl 4-(aminocarbonyl)-3-nitrobenzoate (160 mg, 78% yield). 1H NMR (400 MHz, CDCl3): 8.55 (s, 1H), 8.25 (d, 1H), 7.64 (d, 1H), 6.51 (br, 1H), 6.26 (br, 1H), 1.61 (s 9H); MS (EI) for C12H14N2O5: 267 (MH+).
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4](CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.[CH3:34][C:35]([O:38][C:39]([C:41]1[CH:49]=[CH:48][C:44]([C:45](O)=[O:46])=[C:43]([N+:50]([O-:52])=[O:51])[CH:42]=1)=[O:40])([CH3:37])[CH3:36]>CN(C)C=O>[NH2:4][C:45]([C:44]1[CH:48]=[CH:49][C:41]([C:39]([O:38][C:35]([CH3:37])([CH3:36])[CH3:34])=[O:40])=[CH:42][C:43]=1[N+:50]([O-:52])=[O:51])=[O:46] |f:1.2|

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
321 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
205 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia was bubbled into the reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 0.5M aqueous hydrochloric acid solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (20 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (25 to 75% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(=O)C1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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